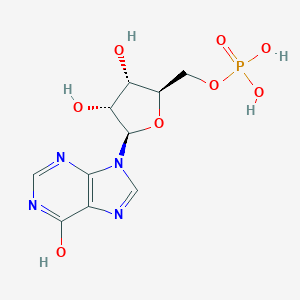
3,4-Dimethylbenzylamine
説明
Synthesis Analysis
The synthesis of derivatives closely related to 3,4-dimethylbenzylamine involves several approaches, highlighting the versatility and creativity in the field of organic chemistry. For instance, the synthesis of N,N-dimethyl-4-nitrobenzylamine showcases a method with methylene chloride as the solvent, using dimethylamine hydrochloride and triethylamine as the acid-binding agent, achieving a reaction yield of 94.7% under optimized conditions, indicating the efficiency and practicality of this method for industrial manufacture (Wang Ling-ya, 2015).
Molecular Structure Analysis
Studies on the molecular structure of derivatives of 3,4-dimethylbenzylamine, such as the crystal and molecular structures of N-phenyl-4-nitrobenzylamine and related compounds, provide insights into the arrangements and bonding within these molecules. These structures often reveal how substitutions and modifications to the benzylamine core can influence molecular conformation and potential reactivity (F. Iwasaki et al., 1988).
Chemical Reactions and Properties
The chemical reactions involving 3,4-dimethylbenzylamine derivatives demonstrate a wide range of reactivities and applications. For example, the olefination of substituted N,N-dimethylbenzylamines highlights the regioselective modification of these compounds under controlled acidic conditions, leading to products like 3-(2'-tolyl)propanoic acid and its derivatives, showcasing the compound's versatility in synthetic organic chemistry (Gui-Xin Cai et al., 2007).
Physical Properties Analysis
The synthesis and physical property analysis of 3,4-dimethoxybenzylamine, a close relative of 3,4-dimethylbenzylamine, provides valuable information on the impact of methoxy groups on the compound's characteristics. Such analyses can offer insights into solubility, melting points, and other physical properties that are crucial for the application of these compounds in various scientific and industrial contexts (Xubin Fang, 2003).
科学的研究の応用
-
Application in Polyurethane Foams Synthesis
- Summary of Application : 3,4-Dimethylbenzylamine is used as a catalyst in the synthesis of polyurethane foams . Polyurethane foams are widely used in various industries, such as electronics, aerospace, automotive, and construction, due to their excellent adhesive and mechanical properties .
- Methods of Application : The compound acts as an effective curing agent in polyurethane foam production. It promotes the cross-linking reaction between epoxy monomers and hardeners, resulting in the formation of a three-dimensional network structure .
- Results or Outcomes : The use of 3,4-Dimethylbenzylamine accelerates the curing process, significantly reducing the processing time required for polyurethane foam production .
-
Application in Epoxy Resins Synthesis
- Summary of Application : 3,4-Dimethylbenzylamine is used as a catalyst in the synthesis of epoxy resins . Epoxy resins are widely used in industries such as electronics, aerospace, automotive, and construction .
- Methods of Application : The compound acts as a curing agent, promoting the cross-linking reaction and resulting in high strength, chemical resistance, and thermal stability of epoxy resins .
- Results or Outcomes : The use of 3,4-Dimethylbenzylamine enhances the performance characteristics of epoxy resins, making them indispensable in numerous industrial applications .
-
Application in Anodic Oxidation
-
Application in Bis[(N,N-dimethylamino)benzyl] Selenide Synthesis
-
Application in Phase Transfer Catalysts
- Summary of Application : 3,4-Dimethylbenzylamine can be used to form quaternary ammonium salts, which are useful as phase transfer catalysts .
- Methods of Application : The compound undergoes quaternization with alkyl halides (e.g., hexyl bromide) to give quaternary ammonium salts .
- Results or Outcomes : The resulting quaternary ammonium salts are used as phase transfer catalysts, facilitating the migration of a reactant from one phase into another phase where reaction can take place .
-
Application in Eschweiler–Clarke Reaction
- Summary of Application : 3,4-Dimethylbenzylamine can be synthesized by the Eschweiler–Clarke reaction of benzylamine .
- Methods of Application : The Eschweiler–Clarke reaction is a method used for the methylation of amines to form tertiary amines .
- Results or Outcomes : The reaction results in the formation of 3,4-Dimethylbenzylamine .
-
Application as an Epoxy-Amine Cure Enhancement Catalyst
- Summary of Application : 3,4-Dimethylbenzylamine is used as an epoxy-amine cure enhancement catalyst .
- Methods of Application : The compound acts as a catalyst, promoting the cross-linking reaction and resulting in high strength, chemical resistance, and thermal stability of epoxy resins .
- Results or Outcomes : The use of 3,4-Dimethylbenzylamine enhances the performance characteristics of epoxy resins, making them indispensable in numerous industrial applications .
-
Application in Phase Transfer Catalysts
- Summary of Application : 3,4-Dimethylbenzylamine can be used to form quaternary ammonium salts, which are useful as phase transfer catalysts .
- Methods of Application : The compound undergoes quaternization with alkyl halides (e.g., hexyl bromide) to give quaternary ammonium salts .
- Results or Outcomes : The resulting quaternary ammonium salts are used as phase transfer catalysts, facilitating the migration of a reactant from one phase into another phase where reaction can take place .
Safety And Hazards
特性
IUPAC Name |
(3,4-dimethylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-7-3-4-9(6-10)5-8(7)2/h3-5H,6,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXNRCZQMDSDSHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4059253 | |
| Record name | Benzenemethanamine, 3,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethylbenzylamine | |
CAS RN |
102-48-7 | |
| Record name | 3,4-Dimethylbenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102-48-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenemethanamine, 3,4-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102487 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenemethanamine, 3,4-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenemethanamine, 3,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dimethylbenzylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.759 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Bicyclo[1.1.0]butane](/img/structure/B87038.png)


![Octadecyl 3-[[3-(dodecyloxy)-3-oxopropyl]thio]propionate](/img/structure/B87046.png)









